N-[[4-(difluoromethyl)phenyl]methyl]-4-(2,2-dimethylpropanoylamino)cyclohexane-1-carboxamide
Description
N-[[4-(difluoromethyl)phenyl]methyl]-4-(2,2-dimethylpropanoylamino)cyclohexane-1-carboxamide is a compound of significant interest in the field of medicinal chemistry. This compound features a difluoromethyl group, which is known for its ability to enhance the metabolic stability and lipophilicity of pharmaceutical agents
Properties
IUPAC Name |
N-[[4-(difluoromethyl)phenyl]methyl]-4-(2,2-dimethylpropanoylamino)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2N2O2/c1-20(2,3)19(26)24-16-10-8-15(9-11-16)18(25)23-12-13-4-6-14(7-5-13)17(21)22/h4-7,15-17H,8-12H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUAKTYWRRTKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(CC1)C(=O)NCC2=CC=C(C=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a phenyl ring . This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions. The subsequent steps involve the formation of the carboxamide group through amide bond formation reactions, often using coupling reagents such as EDCI or HATU .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to enhance reaction efficiency and yield . The use of advanced catalytic systems and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(difluoromethyl)phenyl]methyl]-4-(2,2-dimethylpropanoylamino)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-[[4-(difluoromethyl)phenyl]methyl]-4-(2,2-dimethylpropanoylamino)cyclohexane-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[[4-(difluoromethyl)phenyl]methyl]-4-(2,2-dimethylpropanoylamino)cyclohexane-1-carboxamide involves its interaction with specific molecular targets within cells. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated phenyl derivatives and carboxamide-containing molecules. Examples include:
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
What sets N-[[4-(difluoromethyl)phenyl]methyl]-4-(2,2-dimethylpropanoylamino)cyclohexane-1-carboxamide apart is its unique combination of a difluoromethyl group, a cyclohexane ring, and a carboxamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
